

mass spectrometry analysis of 3,5-Difluoro-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrobenzoic acid

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of interest in various fields, including pharmaceutical and materials science research. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of **3,5-Difluoro-2-nitrobenzoic acid**. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this document leverages data from structurally similar molecules, established fragmentation principles of aromatic nitro-carboxylic acids, and predictive databases to offer a robust analytical framework.^[1]

Molecular Properties and Predicted Mass-to-Charge Ratios

The foundational data for any mass spectrometry analysis begins with the precise molecular weight and the expected mass-to-charge ratios (m/z) of ions formed in the mass spectrometer. For **3,5-Difluoro-2-nitrobenzoic acid**, the key properties are detailed below. The predicted m/z

values for common adducts are crucial for identifying the compound in full-scan mass spectra. [\[1\]](#)

Table 1: Molecular Properties and Predicted Ionic Adducts of **3,5-Difluoro-2-nitrobenzoic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	PubChem [1]
Monoisotopic Mass	203.00302 Da	PubChem [1]
Predicted Ion (Positive Mode)	Predicted m/z	Source
[M] ⁺	203.00247	PubChem [1]
[M+H] ⁺	204.01030	PubChem [1]
[M+Na] ⁺	225.99224	PubChem [1]
[M+K] ⁺	241.96618	PubChem [1]
[M+NH ₄] ⁺	221.03684	PubChem [1]
Predicted Ion (Negative Mode)	Predicted m/z	Source
[M] ⁻	203.00357	PubChem [1]
[M-H] ⁻	201.99574	PubChem [1]
[M+HCOO] ⁻	248.00122	PubChem [1]
[M+CH ₃ COO] ⁻	262.01687	PubChem [1]

Experimental Protocols

The choice of analytical technique is critical for achieving sensitive and reliable results. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable methods, each with specific considerations.

Protocol 1: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-MS is highly suitable for analyzing nitrobenzoic acids, often providing excellent sensitivity without the need for derivatization.[2][3] Negative ion mode ESI is typically preferred for carboxylic acids due to the ease of deprotonation.[4]

Table 2: Suggested LC-ESI-MS Experimental Protocol

Parameter	Recommended Conditions
Sample Preparation	Dissolve standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1-10 µg/mL.
Chromatography System	Ultra-High Performance Liquid Chromatography (UFLC/UHPLC) System.[5]
Column	C18 reverse-phase column (e.g., Shim-pack XR-ODS, 75 mm L x 2.0 mm I.D., 2.2 µm).[5]
Mobile Phase A	Water with 0.1% formic acid.
Mobile Phase B	Acetonitrile with 0.1% formic acid.
Flow Rate	0.3 - 0.5 mL/min.[5]
Gradient Elution	Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume	2 - 5 µL.[5]
Ionization Source	Electrospray Ionization (ESI), operated in negative ion mode.
Mass Spectrometer	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
Scan Range	m/z 50 - 500.
Capillary Voltage	3.0 - 4.5 kV.
Source Temperature	150 - 300 °C.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carboxylic acids often requires a derivatization step to increase volatility and improve peak shape. Silylation is a common and effective method for this purpose.^[6]

Table 3: Suggested GC-MS Experimental Protocol

Parameter	Recommended Conditions
Derivatization	To a dried sample, add 50 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 μ L of pyridine. Heat at 70°C for 30 minutes.
GC System	Gas chromatograph equipped with a split/splitless injector.
Column	5% Phenyl methyl siloxane capillary column (e.g., 30 m length, 0.25 mm I.D., 0.25 μ m film thickness).
Carrier Gas	Helium at a constant flow of 1 mL/min.
Injector Temperature	250 °C.
Oven Program	Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Ionization Source	Electron Ionization (EI) at 70 eV.
Mass Spectrometer	Quadrupole or Ion Trap.
Scan Range	m/z 40 - 550.
Source Temperature	230 °C.

Predicted Fragmentation Pattern

Understanding the fragmentation of **3,5-Difluoro-2-nitrobenzoic acid** is key to its structural confirmation, especially in complex matrices. The fragmentation will be dictated by the

molecule's functional groups: the carboxylic acid, the nitro group, and the fluorine substituents on the aromatic ring.

In negative ion mode ESI-MS/MS, the primary precursor ion will be the deprotonated molecule $[M-H]^-$ at m/z 202. Collision-Induced Dissociation (CID) is expected to induce the following fragmentations:

- Loss of CO_2 : Decarboxylation is a characteristic fragmentation for deprotonated carboxylic acids, which would result in an ion at m/z 158.
- Loss of NO_2 : Cleavage of the C-N bond can lead to the loss of a neutral nitro group (46 Da), resulting in an ion at m/z 156.

In positive mode EI (typical for GC-MS), the molecular ion $[M]^+$ at m/z 203 would be the initial species. Aromatic acids are known to produce relatively stable molecular ions.^{[7][8]} Key fragmentation pathways include:

- Loss of a hydroxyl radical ($-OH$): Alpha-cleavage next to the carbonyl group can lead to the loss of $\cdot OH$ (17 Da), forming a stable acylium ion $[M-OH]^+$ at m/z 186.^{[7][9]}
- Loss of a carboxyl radical ($-COOH$): Loss of the entire carboxylic acid group (45 Da) would yield an ion at m/z 158.^{[7][9]}
- Loss of a nitro group ($-NO_2$): The loss of $\cdot NO_2$ (46 Da) is a common pathway for nitroaromatic compounds, leading to an ion at m/z 157.^[10]

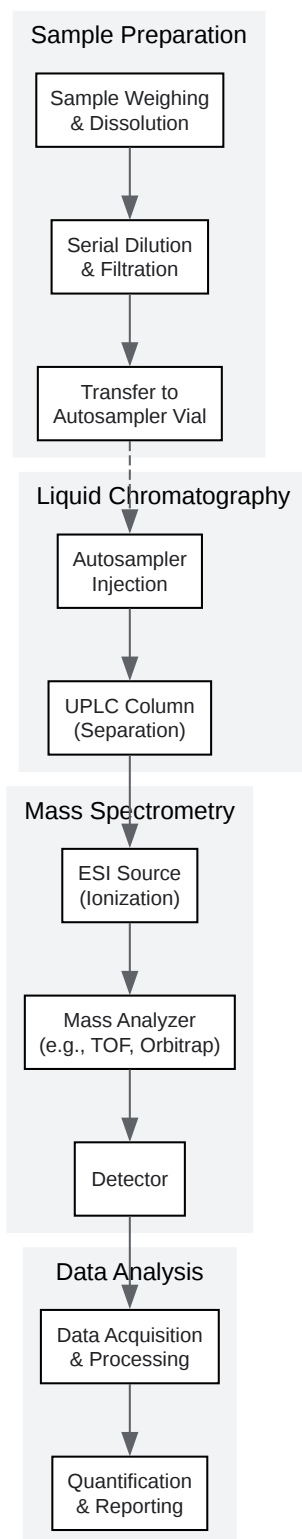
Table 4: Predicted Key Fragment Ions for **3,5-Difluoro-2-nitrobenzoic Acid**

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure	Ionization Mode
203.0 ([M] ⁺)	186.0	·OH	[C ₇ H ₂ F ₂ NO ₂] ⁺	EI
203.0 ([M] ⁺)	158.0	·COOH	[C ₆ H ₂ F ₂ NO] ⁺	EI
203.0 ([M] ⁺)	157.0	·NO ₂	[C ₇ H ₃ F ₂ O ₂] ⁺	EI
202.0 ([M-H] ⁻)	158.0	CO ₂	[C ₆ H ₂ F ₂ NO] ⁻	ESI (-)
202.0 ([M-H] ⁻)	156.0	NO ₂	[C ₇ H ₂ F ₂ O ₂] ⁻	ESI (-)

Visualized Workflows and Pathways

Diagrams are essential for visualizing experimental processes and molecular transformations.

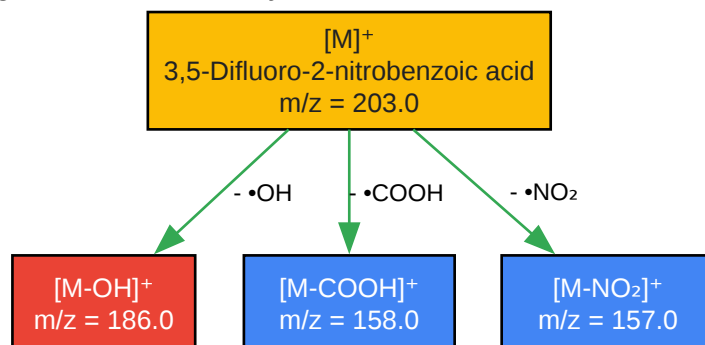
General LC-MS Experimental Workflow



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Caption: General LC-MS Experimental Workflow.

Predicted Fragmentation Pathway of 3,5-Difluoro-2-nitrobenzoic Acid (EI Mode)



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Caption: Predicted Fragmentation Pathway (EI Mode).

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